

Technical Overview: 1-Bromo-4-phenoxybenzene-d5 (CAS No. 93951-83-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-phenoxybenzene-d5

Cat. No.: B1287799

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 93951-83-8

This technical guide provides an overview of **1-Bromo-4-phenoxybenzene-d5**, a deuterated analogue of 1-Bromo-4-phenoxybenzene. The primary application of this isotopically labeled compound is as an internal standard in quantitative analytical methodologies, particularly in studies involving mass spectrometry.

Physicochemical Data

While a comprehensive, publicly available datasheet with all physical and chemical properties for **1-Bromo-4-phenoxybenzene-d5** is not readily accessible, data for its non-deuterated counterpart, 1-Bromo-4-phenoxybenzene (CAS No. 101-55-3), can serve as a useful reference. It is important to note that the deuterated form will have a slightly higher molecular weight.

Table 1: Physicochemical Properties of 1-Bromo-4-phenoxybenzene (CAS No. 101-55-3)

Property	Value
Molecular Formula	C ₁₂ H ₉ BrO
Molecular Weight	249.10 g/mol
Appearance	Off-White to Light Yellow Crystalline Solid
Melting Point	18.5 °C
Boiling Point	311.2 °C at 760 mmHg
Solubility	Insoluble in water, Soluble in many organic solvents

Synthesis

The synthesis of **1-Bromo-4-phenoxybenzene-d5** would likely follow similar synthetic routes to its non-deuterated analogue, employing a deuterated starting material. A common method for the synthesis of diaryl ethers is the Ullmann condensation, which involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the deuterated compound, this could involve the reaction of a deuterated phenoxide with 1-bromo-4-fluorobenzene or a similar coupling reaction.

Applications in Research and Drug Development

The primary and most critical application of **1-Bromo-4-phenoxybenzene-d5** is as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample. It is a substance that is structurally and chemically similar to the analyte of interest. The use of a deuterated internal standard like **1-Bromo-4-phenoxybenzene-d5** is considered the gold standard in many bioanalytical and environmental analyses.

Key Advantages of Using a Deuterated Internal Standard:

- **Similar Chemical and Physical Properties:** The deuterated standard exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the non-deuterated analyte.
- **Correction for Matrix Effects:** Biological and environmental samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.
- **Improved Accuracy and Precision:** By normalizing the analyte's response to the internal standard's response, variability introduced during sample preparation, injection, and ionization can be minimized, leading to more accurate and precise results.

The workflow for using a deuterated internal standard in a quantitative MS analysis is depicted below:

Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Experimental Protocol: General Procedure for Use as an Internal Standard in GC-MS

While a specific, validated protocol for **1-Bromo-4-phenoxybenzene-d5** is not publicly available, a general procedure for its use as an internal standard in a GC-MS analysis would involve the following steps. This protocol should be optimized and validated for the specific analyte and matrix of interest.

1. Preparation of Standard Solutions:

- **Stock Solution:** Accurately weigh a precise amount of **1-Bromo-4-phenoxybenzene-d5** and dissolve it in a suitable solvent (e.g., methanol, acetone) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- **Working Internal Standard Solution:** Dilute the stock solution to an appropriate working concentration that will be added to all samples, calibration standards, and quality controls.

2. Sample Preparation:

- To a known volume or weight of the sample (e.g., plasma, soil extract), add a precise volume of the working internal standard solution.
- Perform the necessary sample extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).
- Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of this type of compound.
 - Injector: Splitless injection is often used for trace analysis.
 - Oven Temperature Program: An optimized temperature program should be developed to ensure good chromatographic separation of the analyte and internal standard from matrix interferences.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) is commonly used.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
 - Ions to Monitor: Specific ions for both 1-Bromo-4-phenoxybenzene and its deuterated analogue should be selected based on their mass spectra. For the deuterated standard, the molecular ion and key fragment ions will be shifted by 5 mass units compared to the non-deuterated analyte.

4. Data Analysis:

- Integrate the peak areas of the selected ions for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Metabolism

There is currently no publicly available information detailing specific signaling pathways or metabolic studies directly involving **1-Bromo-4-phenoxybenzene-d5**. The metabolism of the non-deuterated 1-Bromo-4-phenoxybenzene is expected to be similar to other brominated diphenyl ethers, which can undergo hydroxylation and other phase I and phase II metabolic transformations. The primary purpose of the deuterated form is to serve as a stable internal standard, and as such, it is not typically used in studies to investigate its own metabolic fate in detail, but rather to aid in the study of its non-deuterated counterpart.

Conclusion

1-Bromo-4-phenoxybenzene-d5 (CAS No. 93951-83-8) is a valuable tool for researchers and scientists in the fields of drug development, environmental science, and toxicology. Its primary utility as a deuterated internal standard in mass spectrometric analyses allows for highly accurate and precise quantification of the corresponding non-deuterated analyte in complex matrices. While specific experimental protocols and comprehensive physicochemical data are not widely published, the general principles and procedures outlined in this guide provide a solid foundation for its application in a research setting.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com